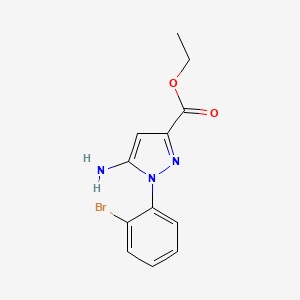

Ethyl-5-Amino-1-(2-Bromphenyl)-1H-Pyrazol-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a bromophenyl substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the development of new materials and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group enhances its binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with the target protein.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

- Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its phenyl and nitrophenyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can enhance its biological activity.

Biologische Aktivität

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269294-14-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate has the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 g/mol. The compound features a pyrazole ring, which is known for conferring various biological activities. Its structure allows for potential interactions with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. In vitro assays have demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines, with mechanisms likely involving the modulation of cell cycle progression and induction of apoptosis.

Table 1: Growth Inhibition in Cancer Cell Lines

| Cell Line | GI% (Growth Inhibition) |

|---|---|

| HOP-92 (Lung) | 71.8 |

| NCI-H460 (Lung) | 66.12 |

| ACHN (Renal) | 66.02 |

| RFX 393 (Renal) | 84.17 |

The compound's effectiveness was assessed using the Growth Inhibition percentage (GI%), indicating its potential as an anticancer agent .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The IC50 values for CDK2 inhibition ranged from 0.09 to 1.58 µM, indicating potent activity .

Table 2: IC50 Values for Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Ethyl Pyrazole | CDK2 | 0.09 |

| Ethyl Pyrazole | TRKA | 0.23 |

These findings suggest that Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate could serve as a lead compound for developing dual inhibitors targeting both CDK2 and TRKA kinases.

The biological activity of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which prevents them from proliferating further.

- Induction of Apoptosis : It promotes apoptotic pathways, leading to programmed cell death in cancerous cells.

In studies involving renal carcinoma cell lines, treated cells showed significant alterations in cell cycle distribution compared to controls, underscoring the compound's role in modulating cellular processes .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study demonstrated that compounds similar to Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate exhibited a mean growth inhibition of approximately 43.9% across various cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl moiety significantly affect the inhibitory potency against CDK2 and TRKA, suggesting avenues for further optimization .

- Biotransformation Studies : Research highlighted the importance of understanding biotransformation pathways to predict the metabolic fate and potential toxicity of pyrazole derivatives .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHBMYSUAXQXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693327 |

Source

|

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-14-5 |

Source

|

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.